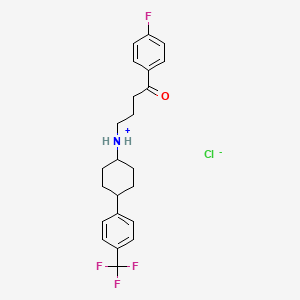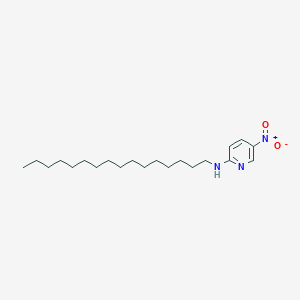
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole core substituted with diethylaminoethyl and dimethoxy groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
The synthesis of 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through an alkylation reaction using diethylaminoethyl chloride hydrochloride as the alkylating agent.
Methoxylation: The dimethoxy groups are introduced via methylation reactions using appropriate methylating agents.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core or the diethylaminoethyl group are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell signaling, enzyme inhibition, and receptor binding due to its potential bioactivity.
Medicine: It may have potential therapeutic applications, including as an antitumor or antimicrobial agent, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride can be compared with other similar compounds, such as:
2-(Diethylamino)ethyl chloride hydrochloride: This compound is used as an alkylating agent and has similar functional groups but lacks the carbazole core.
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate hydrochloride: This compound has a similar diethylaminoethyl group but a different core structure, leading to different chemical and biological properties.
Procainamide: A medication with a diethylaminoethyl group, used for treating cardiac arrhythmias, but with a different core structure and pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Propriétés
| 41734-92-3 | |
Formule moléculaire |
C21H29ClN2O2 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
2-(2,7-dimethoxy-1-methylcarbazol-9-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-6-22(7-2)12-13-23-19-14-16(24-4)8-9-17(19)18-10-11-20(25-5)15(3)21(18)23;/h8-11,14H,6-7,12-13H2,1-5H3;1H |
Clé InChI |
GSNGAXMSLLLOLM-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C(=C(C=C3)OC)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)


![Naphtho[1,2-b]thiophene](/img/no-structure.png)






![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
